![molecular formula C20H17NO5S2 B2997837 (E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid CAS No. 638137-86-7](/img/structure/B2997837.png)
(E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid
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Overview
Description
(E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C20H17NO5S2 and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (rhodanine-3-acetic acid), which are structurally related to the given compound, exhibit promising antimicrobial activities. These derivatives have been tested against a variety of bacteria, mycobacteria, and fungi, showing significant activity particularly against mycobacteria, including Mycobacterium tuberculosis, and against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship studies suggest that the presence of specific substituents enhances their antimicrobial efficacy (Krátký, Vinšová, & Stolaříková, 2017; Trotsko et al., 2018).
Anticancer Activity
A series of 4-thiazolidinone derivatives, related to the chemical structure , has been synthesized and evaluated for their anticancer potential. These studies have identified several compounds within this class that exhibit significant anticancer activity, demonstrating the potential of these derivatives as therapeutic agents against various cancer cell lines (Deep et al., 2014).
Aldose Reductase Inhibition
Derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have been studied for their aldose reductase inhibitory action, a key target for managing diabetic complications. These compounds have shown potent inhibition of aldose reductase, with some derivatives being more effective than the clinically used inhibitor epalrestat. This suggests their potential application in treating diabetic complications by inhibiting the polyol pathway involved in glucose metabolism (Kučerová-Chlupáčová et al., 2020).
Herbicidal Activity
The herbicidal activity of related thiazolidinone and imidazolidinone derivatives has been explored, with some compounds showing efficacy against various plant species. These findings highlight the potential use of these derivatives in agricultural applications to control weed growth (Han et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S2/c1-2-26-15-10-12(8-9-14(15)22)11-16-18(23)21(20(27)28-16)17(19(24)25)13-6-4-3-5-7-13/h3-11,17,22H,2H2,1H3,(H,24,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESYXZABNCGZDN-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C(C3=CC=CC=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid |
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